molecular formula C22H15FN4O4S B11199176 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B11199176
M. Wt: 450.4 g/mol
InChI Key: WJNRRUKEDCXNEN-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an oxadiazole ring, which are all attached to a thienopyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxy-substituted aryl halide and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

3-(3-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

    Materials Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-fluorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: Similar structure with a different position of the methoxy group.

    3-(4-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: Similar structure with a different position of the fluorine atom.

Uniqueness

The uniqueness of 3-(3-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C22H15FN4O4S

Molecular Weight

450.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3

InChI Key

WJNRRUKEDCXNEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4

Origin of Product

United States

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